molecular formula C27H23FN4O8 B11468379 N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11468379
M. Wt: 550.5 g/mol
InChI Key: FSCWODLSLHSGLQ-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff base hydrazones are formed by the condensation of hydrazides with aldehydes or ketones, and they play a significant role in inorganic chemistry, bioinorganic chemistry, and pharmacology .

Preparation Methods

The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between the appropriate hydrazide and aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with molecular targets and pathways. It can inhibit enzymes by forming stable complexes with metal ions, thereby affecting the enzyme’s activity . The compound may also interact with cellular pathways involved in inflammation and oxidative stress, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE include other Schiff base hydrazones such as:

These compounds share similar structural features and chemical properties but differ in their specific substituents and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C27H23FN4O8

Molecular Weight

550.5 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C27H23FN4O8/c1-36-23-20(11-19-12-22(31-40-19)15-6-8-17(28)9-7-15)21(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)16-4-3-5-18(10-16)32(34)35/h3-10,13,19H,11-12,14H2,1-2H3,(H,30,33)/b29-13+

InChI Key

FSCWODLSLHSGLQ-VFLNYLIXSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.